molecular formula C23H24FN3O4 B4972883 Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B4972883
M. Wt: 425.5 g/mol
InChI Key: PVBLPRXVSAMWFM-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a pyrrolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethyl chloroformate to form ethyl 4-fluorophenylcarbamate. This intermediate is then reacted with piperazine to yield 4-(4-fluorophenyl)piperazine.

    Formation of the Pyrrolidinone Ring: The next step involves the reaction of succinic anhydride with the piperazine derivative to form the pyrrolidinone ring.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinone ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Oxidation can yield hydroxylated derivatives.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl group can enhance binding affinity. The pyrrolidinone ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyrrolidinone and benzoate groups.

    Ethyl 4-aminobenzoate: Contains the benzoate ester but lacks the piperazine and pyrrolidinone rings.

    Succinimide Derivatives: Share the pyrrolidinone ring but differ in other substituents.

Uniqueness

Ethyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidinone rings contribute to its stability and bioactivity.

Properties

IUPAC Name

ethyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-2-31-23(30)16-3-7-19(8-4-16)27-21(28)15-20(22(27)29)26-13-11-25(12-14-26)18-9-5-17(24)6-10-18/h3-10,20H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBLPRXVSAMWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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